Tmpyp

Descripción general

Descripción

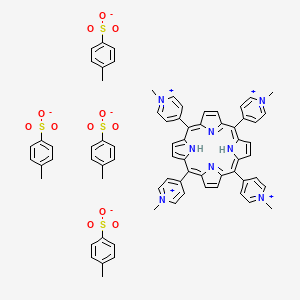

TMPyP, also known as 5,10,15,20-Tetrakis (1-methyl-4-pyridinio)porphyrin tetra (p-toluenesulfonate), is a positively charged, two-photon dye . It can bind to DNA in cell cultures and affect cell viability . It is also used as a potent inhibitor of human telomerase .

Synthesis Analysis

The synthesis of TMPyP involves the creation of a structural variant with an isomeric substitution pattern in a meta configuration . This process was confirmed through crystallographic analysis and characterized with NMR-, UV/Vis-, and IR spectroscopy .Molecular Structure Analysis

The molecular structure of TMPyP was confirmed through crystallographic analysis . It has been shown that TMPyP binds to DNA, leading to changes in DNA nanomechanics .Chemical Reactions Analysis

TMPyP has been shown to interact with various heavy metals . The global chemical reactivity descriptor shows that Cd-TDMPzP had the smallest energy and electronic chemical potential (µ) value, larger chemical hardness (η), and the smallest electrophilicity (ω). It is predicted that the Cd-TDMPzP complex is more stable and less reactive in terms of accepting an electron .Physical And Chemical Properties Analysis

TMPyP is a purple solid with a melting point of over 300°C . It is soluble in water up to 50 mM and is hygroscopic and light-sensitive .Aplicaciones Científicas De Investigación

Photodynamic Therapy (PDT) for Cancer Treatment

Tmpyp is an efficient synthetic water-soluble photosensitizer (PS) used in photodynamic therapy (PDT), a modern treatment of cancer . PDT uses a locally activated light to generate reactive oxygen species (ROS), mainly singlet oxygen, resulting in the induction of cell death . Tmpyp has a high yield of singlet oxygen generation upon light activation and a strong affinity for DNA .

Antimicrobial Applications

Tmpyp has been implemented in antimicrobial PDT . The cationic porphyrin has advantageous properties that make it a promising photosensitizer for use in antimicrobial therapy .

Combination Strategies for Cancer Treatment

Tmpyp-PDT can be combined with other photosensitizers and chemotherapeutic agents to achieve synergistic anti-tumor effects and reduce resistance to therapy .

Nanoparticle-Mediated Delivery

Emerging applications of Tmpyp include nanoparticle-mediated delivery . This approach can enhance the delivery and efficacy of Tmpyp in cancer treatment .

Controlled Drug Release

Tmpyp can be used for controlled drug release . This application can improve the therapeutic effect and reduce the side effects of drugs .

Biosensing

Tmpyp can be used in biosensing . This application can provide a new approach for the detection and diagnosis of diseases .

G-Quadruplex Stabilization

Tmpyp can be used for G-quadruplex stabilization . This application can inhibit tumor growth .

Targeting Photodynamic Therapy In Vitro

Tmpyp has been used in targeting photodynamic therapy in vitro . In this application, Tmpyp was linked with graphene oxide (GO) to create conjugates of GO/Tmpyp by electrostatic force . This newly prepared nanotherapeutics showed a higher PDT effect than in free Tmpyp, and is promising for targeted therapy using clinically favorable conditions .

Mecanismo De Acción

Target of Action

TMPyP, a type of porphyrin, primarily targets DNA . It is capable of binding to DNA and is used in photodynamic therapy and G-quadruplex stabilization . The DNA-binding property of TMPyP allows it to interact with the genetic material of cells, influencing various DNA-dependent processes .

Mode of Action

TMPyP interacts with its target, DNA, through a highly dynamic process that leads to changes in the DNA’s nanomechanics . TMPyP binding results in the lengthening and softening of double-stranded DNA (dsDNA) . The stability of dsDNA increases at low TMPyP concentrations and then decreases progressively upon increasing TMPyP concentration . TMPyP binding also increases the contour length of single-stranded DNA (ssDNA) .

Biochemical Pathways

TMPyP influences DNA nanomechanics across a wide range of TMPyP concentration, mechanical force, NaCl concentration, and pulling rate . The binding of TMPyP to DNA can control a wide array of biomolecular DNA-dependent processes, including replication, transcription, condensation, and repair .

Pharmacokinetics

It is known that tmpyp’s effect on dna nanomechanics is influenced by its concentration . TMPyP demonstrates a complex, tunable nanomechanical response in DNA across wide ranges of TMPyP concentration .

Result of Action

The binding of TMPyP to DNA leads to changes in the DNA’s structure and properties . This can control various DNA-dependent processes, potentially influencing cellular functions . In addition, TMPyP has been shown to have antimicrobial effects, achieving a killing rate of bacteria when used in photodynamic treatment .

Action Environment

The action of TMPyP is influenced by environmental factors such as the concentration of NaCl . The addition of NaCl at high concentration competes with the TMPyP-evoked nanomechanical changes in DNA . Furthermore, TMPyP’s effect on DNA nanomechanics is influenced by its concentration, mechanical force, and pulling rate .

Safety and Hazards

Propiedades

IUPAC Name |

4-methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H37N8.4C7H8O3S/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;4*1-6-2-4-7(5-3-6)11(8,9)10/h5-28H,1-4H3,(H,45,46,47,48);4*2-5H,1H3,(H,8,9,10)/q+3;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZFRMNXBLFDNN-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H66N8O12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38673-65-3 (Parent) | |

| Record name | TMP 1363 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036951721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

1363.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tmpyp | |

CAS RN |

36951-72-1 | |

| Record name | TMP 1363 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036951721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

A: TMPyP has been shown to inhibit telomerase activity, likely through its ability to bind to and stabilize G-quadruplex structures found in telomeric DNA. [, ] This stabilization hinders the action of telomerase, an enzyme crucial for maintaining telomere length in cells, making TMPyP a potential target for anti-cancer therapies. []

ANone: The molecular formula of TMPyP is C40H44N8O12S4, and its molecular weight is 937.06 g/mol.

A: TMPyP exhibits distinct absorption bands in the UV-Vis region, with a strong Soret band around 420 nm and weaker Q bands in the 500-600 nm range. [, , , , , ] These bands are sensitive to the environment and can be used to study the binding interactions of TMPyP with other molecules like DNA. [, , , , , , , , ] Additionally, TMPyP exhibits fluorescence and phosphorescence, allowing its use in various fluorescence-based applications. [, ]

A: Both cationic TMPyP and its anionic analogue, TPPS4, undergo photobleaching in seawater upon exposure to high-intensity LED light. [] This photobleaching property makes them suitable candidates for water sterilization in aquaculture, as they degrade over time and minimize the risk of accumulation in the environment. []

A: Yes, TMPyP can be incorporated into various nanomaterials, such as mesoporous silica nanoparticles, graphene oxide, and titania nanosheets, to create hybrid systems with tailored properties. [, , , ] These hybrid systems have shown promise in applications like drug delivery, photodynamic therapy, and sensing. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride](/img/structure/B560213.png)